molecular formula C19H17N B14217007 2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine CAS No. 597533-59-0

2-(2',6'-Dimethyl[1,1'-biphenyl]-4-yl)pyridine

Cat. No.: B14217007
CAS No.: 597533-59-0
M. Wt: 259.3 g/mol
InChI Key: BVAFPGYIFSRKHC-UHFFFAOYSA-N
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Description

2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine is an organic compound that belongs to the class of bipyridine derivatives This compound is characterized by the presence of a pyridine ring attached to a biphenyl structure with two methyl groups at the 2’ and 6’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine typically involves the coupling of pyridine derivatives with biphenyl compounds. One common method is the Suzuki coupling reaction, which involves the reaction of a pyridine boronic acid with a biphenyl halide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as toluene or ethanol under reflux conditions.

Another method involves the Stille coupling reaction, where a pyridine stannane reacts with a biphenyl halide in the presence of a palladium catalyst . This reaction also requires an organic solvent and is typically conducted under reflux conditions.

Industrial Production Methods

Industrial production of 2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine may involve large-scale coupling reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced bipyridine derivatives.

    Substitution: Halogenated or nitrated bipyridine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2’,6’-Dimethyl[1,1’-biphenyl]-4-yl)pyridine is unique due to the presence of the dimethyl groups, which can influence its electronic properties and steric effects. These modifications can lead to differences in reactivity, binding affinity, and overall performance in various applications compared to its analogs .

Properties

CAS No.

597533-59-0

Molecular Formula

C19H17N

Molecular Weight

259.3 g/mol

IUPAC Name

2-[4-(2,6-dimethylphenyl)phenyl]pyridine

InChI

InChI=1S/C19H17N/c1-14-6-5-7-15(2)19(14)17-11-9-16(10-12-17)18-8-3-4-13-20-18/h3-13H,1-2H3

InChI Key

BVAFPGYIFSRKHC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=CC=C(C=C2)C3=CC=CC=N3

Origin of Product

United States

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